3-Chloro-2-methylbut-3-en-2-ol
Description
3-Chloro-2-methylbut-3-en-2-ol is a chlorinated unsaturated alcohol with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol. Its structure features a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 2, and a chlorine atom at position 3, with a double bond between carbons 3 and 4 (but-3-en). This combination of functional groups and substituents imparts unique reactivity, balancing polar (hydroxyl, chlorine) and nonpolar (methyl, alkene) characteristics.
Properties
CAS No. |
29279-88-7 |
|---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
3-chloro-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9ClO/c1-4(6)5(2,3)7/h7H,1H2,2-3H3 |
InChI Key |
UVFYJDAIQPCXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylbut-3-en-2-ol can be synthesized through several methods. One common route involves the chlorination of 2-methylbut-3-en-2-ol. This reaction typically uses hydrochloric acid (HCl) as the chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of 3-Chloro-2-methylbut-3-en-2-ol often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or dihalogenated products.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used for chlorination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Hydrogen Gas (H2): Used in hydrogenation reactions with a suitable catalyst.
Major Products Formed
Substitution Products: Various alcohols depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Addition Products: Saturated or dihalogenated compounds.
Scientific Research Applications
3-Chloro-2-methylbut-3-en-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylbut-3-en-2-ol involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the alkene and alcohol groups can undergo addition and oxidation reactions, respectively . These interactions can affect various biochemical pathways and processes, depending on the specific context and conditions.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |
|---|---|---|---|---|
| 3-Chloro-2-methylbut-3-en-2-ol | C₅H₉ClO | 120.58 | Cl (C3), CH₃ (C2), OH (C2) | Alcohol, alkene, chloride |
| 4-Chloro-3-methylbut-2-en-1-ol | C₅H₉ClO | 120.58 | Cl (C4), CH₃ (C3), OH (C1) | Alcohol, alkene, chloride |
| 1-Chloro-3-methylbut-2-ene | C₅H₉Cl | 104.58 | Cl (C1), CH₃ (C3) | Alkene, chloride |
| 1-Chloro-3-methylbutan-2-ol | C₅H₁₁ClO | 122.59 | Cl (C1), CH₃ (C3), OH (C2) | Alcohol, chloride (saturated) |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | CH₃ (C2), OH (C2) | Alcohol, alkene |
Key Observations:
Positional Isomerism: 4-Chloro-3-methylbut-2-en-1-ol (CAS 53170-97-1) shares the same molecular formula as the target compound but differs in substituent positions. 1-Chloro-3-methylbut-2-ene (CAS 503-60-6) lacks a hydroxyl group, making it more hydrophobic and reactive in electrophilic additions (e.g., polymerization) rather than substitutions .
Saturation Effects :
- 1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8) is a saturated analog with a higher molecular weight (122.59 g/mol). The absence of a double bond increases hydrogen bonding capacity, likely resulting in a higher boiling point compared to unsaturated analogs .
Non-Chlorinated Analogs: 2-Methyl-3-buten-2-ol (CAS 763-32-6) and 3-Methyl-3-buten-2-ol (CAS 763-32-6) lack chlorine but retain the hydroxyl and alkene groups. These compounds exhibit lower molecular weights (86.13–100.16 g/mol) and reduced polarity, favoring volatility and use as intermediates in fragrance synthesis .
Research Findings and Industrial Relevance
- The target compound’s hydroxyl group could expand its utility to bio-based polymer modifications .
- Synthetic Routes : Evidence suggests that chlorinated alcohols like 4-Chloro-3-methylbut-2-en-1-ol are synthesized via allylic chlorination or epoxide ring-opening, methods that could be adapted for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
